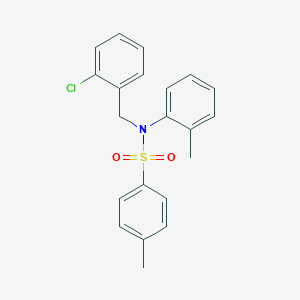![molecular formula C20H14N2O4S B3503354 3-(benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3503354.png)
3-(benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Übersicht
Beschreibung
3-(Benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by the presence of a benzylsulfanyl group and a nitro group attached to the dibenzo[b,f][1,4]oxazepine core. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through the reaction of 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate or potassium phosphate.
Introduction of the benzylsulfanyl group: The dibenzo[b,f][1,4]oxazepine intermediate is then reacted with benzylthiol under suitable conditions to introduce the benzylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted dibenzo[b,f][1,4]oxazepines
Wissenschaftliche Forschungsanwendungen
3-(Benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific functional groups and structural features. For example, compounds with similar structures have been shown to interact with enzymes, receptors, and ion channels, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzylsulfanyl and nitro groups.
3-(Benzylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro group.
1-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzylsulfanyl group.
Uniqueness
3-(Benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both the benzylsulfanyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
9-benzylsulfanyl-7-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-20-19-16(22(24)25)10-14(27-12-13-6-2-1-3-7-13)11-18(19)26-17-9-5-4-8-15(17)21-20/h1-11H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKXPRPIIHNTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C3C(=C2)OC4=CC=CC=C4NC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3503274.png)
![2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3503278.png)
![4-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503283.png)
![4-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503289.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3503307.png)


![N-(2-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3503318.png)

![2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B3503336.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3503349.png)
![1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine](/img/structure/B3503356.png)
